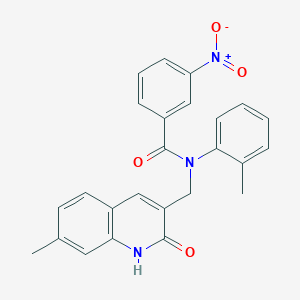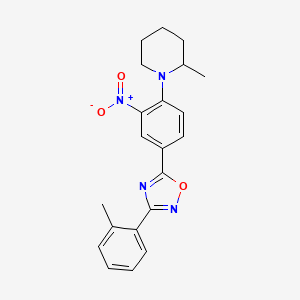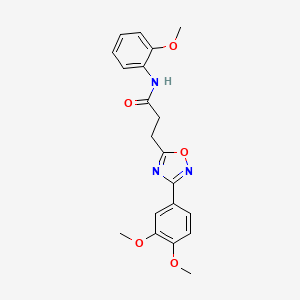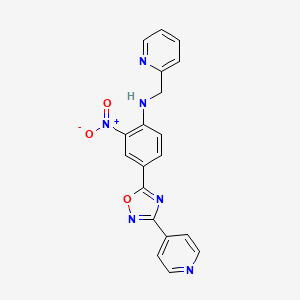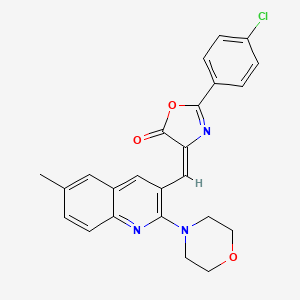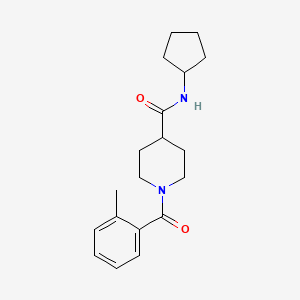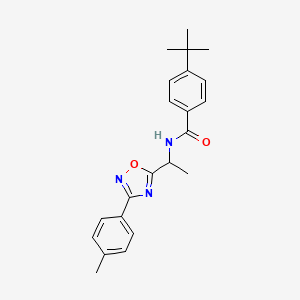
4-(tert-butyl)-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-butyl)-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the major excitatory neurotransmitter in the central nervous system, from the synaptic cleft. TBOA has been widely used in scientific research to investigate the role of glutamate transporters in various physiological and pathological conditions.
Mécanisme D'action
4-(tert-butyl)-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide inhibits EAATs by binding to the substrate-binding site of the transporter. This prevents the uptake of glutamate and leads to an increase in extracellular glutamate levels. The increased glutamate levels can activate glutamate receptors, leading to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to affect synaptic transmission, neuronal excitability, and synaptic plasticity. It has been shown to increase extracellular glutamate levels and activate glutamate receptors, leading to excitotoxicity and neuronal damage. This compound has also been shown to affect the expression of various genes and proteins involved in synaptic function and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
4-(tert-butyl)-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a potent and selective inhibitor of EAATs, making it a valuable tool for investigating the role of glutamate transporters in various physiological and pathological conditions. However, this compound has limitations in terms of its specificity and selectivity. It can also have off-target effects on other transporters and receptors, leading to non-specific effects. Additionally, this compound can have toxic effects on cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
Future research using 4-(tert-butyl)-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide could focus on investigating the role of EAATs in various neurological disorders, such as depression, anxiety, and schizophrenia. This compound could also be used in combination with other drugs to investigate potential synergistic effects on synaptic function and plasticity. Additionally, future research could focus on developing more specific and selective inhibitors of EAATs that could be used in clinical settings.
Méthodes De Synthèse
4-(tert-butyl)-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide can be synthesized using a multistep synthetic route involving the reaction of tert-butylamine with 2-nitrobenzoyl chloride, followed by reduction with sodium borohydride and subsequent reaction with p-tolyl hydrazine to form the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with 4-(chlorocarbonyl)phenyl isocyanate to form this compound.
Applications De Recherche Scientifique
4-(tert-butyl)-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been extensively used in scientific research to investigate the role of EAATs in various physiological and pathological conditions. It has been shown to modulate synaptic transmission, affect neuronal excitability, and alter synaptic plasticity. This compound has been used to study the role of EAATs in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been used to investigate the role of EAATs in pain, addiction, and epilepsy.
Propriétés
IUPAC Name |
4-tert-butyl-N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-14-6-8-16(9-7-14)19-24-21(27-25-19)15(2)23-20(26)17-10-12-18(13-11-17)22(3,4)5/h6-13,15H,1-5H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYADAYHAVCSBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(C)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7691814.png)

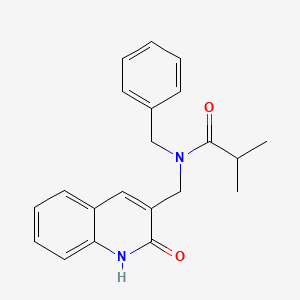

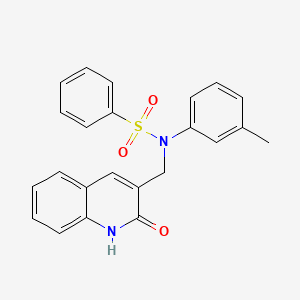
![2-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691831.png)
